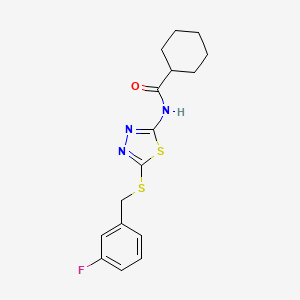

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a 1,3,4-thiadiazole derivative characterized by a cyclohexanecarboxamide moiety at position 2 and a 3-fluorobenzylthio substituent at position 5 of the thiadiazole ring. The 1,3,4-thiadiazole core is a nitrogen-sulfur heterocycle known for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3OS2/c17-13-8-4-5-11(9-13)10-22-16-20-19-15(23-16)18-14(21)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUOJHAOKVYFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.

Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Biology: It has been studied for its effects on cellular processes and its potential as a tool for biological research.

Materials Science: Thiadiazole derivatives, including this compound, have been explored for their use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Thiadiazole Derivatives

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Halogenated Benzyl Groups: Chloro- or fluorobenzyl substituents (e.g., 5e, 5j) may improve antimicrobial activity compared to non-halogenated analogs like 5m . The 3-fluorobenzyl group in the target compound could enhance metabolic stability due to fluorine’s resistance to oxidative metabolism.

- Thioether vs. Thiol Groups : Ethylthio (5g) and benzylthio (5m) substituents exhibit higher melting points (>160°C) compared to methylthio derivatives (e.g., 5f: 158–160°C), suggesting stronger intermolecular interactions .

- Anticancer Activity: Compound 4y demonstrates that combining thiadiazole with thioacetamide and aromatic amino groups significantly enhances cytotoxicity, particularly against A549 and MCF-7 cells . The target compound’s cyclohexane group may further modulate pharmacokinetics.

Physicochemical Properties

| Property | Target Compound (Hypothesized) | 5e (4-Chlorobenzylthio) | 5m (Benzylthio) | 4y (Ethyl + p-Tolylamino) |

|---|---|---|---|---|

| Lipophilicity (LogP) | High (cyclohexane ring) | Moderate | Moderate | Moderate-High |

| Melting Point | ~140–150°C (estimated) | 138–140°C | 135–136°C | Not reported |

| Synthetic Yield | Not reported | 82% | 85% | 79% |

Notes:

- The cyclohexanecarboxamide group in the target compound may reduce aqueous solubility compared to phenylacetamide analogs (e.g., 5m) but improve blood-brain barrier penetration .

- Fluorine’s electronegativity in the 3-fluorobenzyl group could stabilize the thioether linkage, reducing susceptibility to metabolic cleavage .

Structural Analogs and Heterocyclic Variants

- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives (e.g., 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide) exhibit similar bioactivity but differ in ring electronegativity and hydrogen-bonding capacity .

- Thiadiazinan Hybrids : Compounds like 5c–5d incorporate 1,3,5-thiadiazinan-2-thione moieties, broadening antibacterial scope but complicating synthesis .

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound belonging to the thiadiazole derivatives. Its unique chemical structure and functional groups suggest potential biological activities that warrant detailed investigation. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with a 3-fluorobenzyl group, linked to a cyclohexanecarboxamide moiety. The synthesis typically involves:

- Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with carbon disulfide under basic conditions.

- Introduction of the Fluorobenzyl Group : Nucleophilic substitution of 3-fluorobenzyl chloride.

- Attachment of the Cyclohexanecarboxamide Moiety : Coupling with cyclohexanecarboxylic acid derivatives.

This multi-step synthesis allows for the incorporation of various substituents that can modulate biological activity.

Biological Activity Overview

Research has indicated that thiadiazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Effects : Thiadiazole compounds have shown efficacy against various bacterial strains and fungi.

- Anticancer Properties : Some derivatives demonstrate significant cytotoxicity against cancer cell lines, impacting cell proliferation and inducing apoptosis.

- Anti-inflammatory Action : Certain thiadiazole derivatives have been noted for their ability to modulate inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against multiple cancer cell lines | |

| Anti-inflammatory | Reduction in inflammatory markers |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.

- Receptor Interaction : Binding to specific receptors can influence cellular responses and promote therapeutic effects.

- Membrane Disruption : Altering cellular membrane integrity can lead to cell death or functional impairment.

Case Studies and Research Findings

-

Anticancer Activity Study :

A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity . -

Antimicrobial Efficacy :

Another research focused on the antimicrobial properties of thiadiazoles, highlighting that certain derivatives showed effective inhibition against Mycobacterium tuberculosis with MIC values as low as 0.25 µg/mL . This suggests potential applications in treating resistant bacterial infections.

Future Directions

Further research is essential to fully elucidate the pharmacological profiles and mechanisms of action of this compound. Potential areas for future investigation include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Exploring how structural variations affect biological activity.

- Combination Therapy : Investigating synergistic effects with existing antimicrobial or anticancer agents.

Q & A

Q. What is the standard synthetic route for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide?

The compound is synthesized via a multi-step procedure. A common approach involves:

- Condensation of cyclohexanecarboxylic acid derivatives with thiosemicarbazide to form the 1,3,4-thiadiazole core.

- Subsequent functionalization with 3-fluorobenzylthiol groups under reflux conditions in pyridine or dioxane.

- Purification via recrystallization from methanol or ethanol-DMF mixtures . Key intermediates are monitored using TLC, and yields are optimized by adjusting stoichiometry and reaction time.

Q. Which spectroscopic methods are critical for structural confirmation?

- NMR Spectroscopy : 1H and 13C NMR identify substituents on the thiadiazole ring and cyclohexane moiety.

- X-ray Diffraction : Resolves molecular conformation, hydrogen bonding (e.g., N–H···N interactions), and packing stability .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Pyridine or dioxane enhances reactivity of acyl chloride intermediates .

- Catalysis : Triethylamine neutralizes HCl byproducts, driving the reaction forward .

- Temperature Control : Reflux at 90–100°C ensures complete cyclization while avoiding side reactions .

- Purification : Gradient recrystallization (e.g., DMSO/water or ethanol-DMF) removes unreacted starting materials .

Q. What in vitro models are suitable for evaluating antimicrobial activity?

- PFOR Enzyme Inhibition : The amide anion in the thiadiazole core disrupts pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic pathogens. Assays measure NADH oxidation rates in Clostridium or Helicobacter strains .

- MIC Determination : Broth microdilution tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria quantify potency .

Q. How do structural modifications influence biological activity?

- Fluorine Substitution : The 3-fluorobenzyl group enhances lipophilicity and membrane penetration, improving bioavailability .

- Thiadiazole Derivatives : Introducing chloro or phenyl groups at the 5-position increases steric hindrance, altering enzyme binding kinetics .

- Cyclohexane Conformation : Chair vs. boat conformations affect solubility and metabolic stability .

Q. How can X-ray crystallography resolve discrepancies in reported biological data?

- Hydrogen Bond Analysis : Intermolecular bonds (e.g., N1–H1···N2) stabilize active conformations, explaining variations in enzyme inhibition across studies .

- Packing Interactions : Non-classical C–H···F/O bonds influence crystallinity and dissolution rates, impacting in vivo efficacy .

Methodological Challenges and Contradictions

Q. How to address low reproducibility in synthetic protocols?

- Contradiction : Variable yields (60–93%) in similar reactions .

- Resolution : Standardize anhydrous conditions (e.g., molecular sieves) and stoichiometric ratios. Confirm intermediate purity via HPLC before proceeding .

Q. Why do some derivatives show conflicting cytotoxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.